molecular formula C9H4ClF5O B14875095 2-Chloro-2,2-difluoro-1-(4-(trifluoromethyl)phenyl)ethanone

2-Chloro-2,2-difluoro-1-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B14875095
M. Wt: 258.57 g/mol
InChI Key: WBVGLTKPGOAODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2,2-difluoro-1-(4-trifluoromethyl-phenyl)-ethanone is a chemical compound with a complex structure that includes chlorine, fluorine, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(4-trifluoromethyl-phenyl)-ethanone typically involves the reaction of 4-trifluoromethylbenzaldehyde with chlorodifluoromethane in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-2,2-difluoro-1-(4-trifluoromethyl-phenyl)-ethanone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(4-trifluoromethyl-phenyl)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(4-trifluoromethyl-phenyl)-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-trifluoromethyl-phenyl)-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include inhibition of metabolic enzymes or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2,2-difluoro-1-(2-methyl-4-trifluoromethyl-phenyl)-ethanol
  • 2-Chloro-2,2-difluoro-1-(4-methyl-phenyl)-ethanone
  • 2-Chloro-2,2-difluoro-1-(4-fluorophenyl)-ethanone

Uniqueness

2-Chloro-2,2-difluoro-1-(4-trifluoromethyl-phenyl)-ethanone is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinctive chemical properties such as high electronegativity and reactivity

Properties

Molecular Formula

C9H4ClF5O

Molecular Weight

258.57 g/mol

IUPAC Name

2-chloro-2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4ClF5O/c10-8(11,12)7(16)5-1-3-6(4-2-5)9(13,14)15/h1-4H

InChI Key

WBVGLTKPGOAODO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.